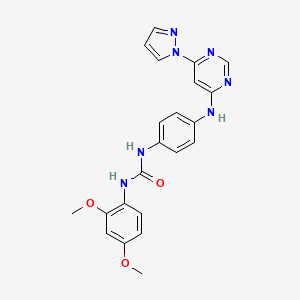

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-dimethoxyphenyl)urea

Vue d'ensemble

Description

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C22H21N7O3 and its molecular weight is 431.456. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-dimethoxyphenyl)urea, commonly referred to as a pyrazol-based compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula . It features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrazole and pyrimidine moieties suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways:

- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis. Compounds similar to this one have shown high affinity for DHFR, leading to reduced proliferation of cancer cells by inhibiting nucleotide synthesis .

- Androgen Receptor Modulation : The compound has been studied for its effects on androgen receptors, showing potential as a tissue-selective androgen receptor modulator (SARM). This activity is particularly relevant in the context of prostate cancer treatment .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound:

- Prostate Cancer : Research indicates that compounds with similar structures exhibit significant antiproliferative effects on prostatic cancer cell lines. The modulation of androgen receptors plays a critical role in this activity .

- Other Cancers : The inhibition of DHFR has also been linked to anticancer effects in various malignancies, including melanoma and urothelial cancers. For instance, piritrexim, another related compound, demonstrated effectiveness against these cancers by targeting DHFR .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the aryl groups significantly influence the cytotoxicity against different cancer cell lines. For example:

| Compound | Substituent | Activity Level |

|---|---|---|

| 2a | OH group | High |

| 2b | Cl group | Moderate |

| 4d | N(CH₃) | High |

These findings suggest that electron-donating groups enhance biological activity compared to electron-withdrawing groups .

Study 1: Prostate Cancer Treatment

In a clinical setting, compounds similar to this compound were tested on patients with advanced prostate cancer. Results indicated a significant reduction in tumor size and PSA levels, showcasing the compound's potential as an effective therapeutic agent .

Study 2: Inhibition of DHFR

Another study focused on the inhibition of DHFR by related compounds. The results demonstrated that these inhibitors could effectively reduce cell viability in various cancer cell lines, providing a strong rationale for further development as anticancer agents .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of the compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that urea-based compounds can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. The compound's structural features allow it to interact with specific molecular targets involved in cancer progression.

A notable study synthesized several urea derivatives and tested them against the National Cancer Institute (NCI)-60 human cancer cell lines. Compounds similar to 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-dimethoxyphenyl)urea showed promising results in inhibiting cell growth across different cancer types, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties

The compound's structural characteristics also suggest potential anti-inflammatory properties. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to possess anti-inflammatory effects, which could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This opens avenues for exploring the compound in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds:

- A study published in Organic Chemistry reported the synthesis of pyrimidine derivatives with promising anticancer activity against melanoma and renal cancer cell lines .

- Another research article focused on the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidines, indicating lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), making them suitable candidates for further pharmacological exploration .

Analyse Des Réactions Chimiques

General Information

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-dimethoxyphenyl)urea is a complex organic compound featuring a urea moiety, a pyrimidine ring, and a pyrazole group. Such compounds have applications in medicinal chemistry because of their potential biological activities, particularly anticancer and anti-inflammatory activities. The molecular formula of a similar compound, 1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea, is

with a molecular weight of approximately 342.39 g/mol.

Potential Chemical Reactions

Given its structure, This compound can undergo several types of chemical reactions. These reactions are typical of urea derivatives, pyrimidines, and pyrazoles.

-

Hydrolysis: Urea derivatives can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the urea moiety into amines and carbon dioxide.

-

Electrophilic Aromatic Substitution: The phenyl and pyrimidine rings are subject to electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation.

-

N-alkylation/acylation: The nitrogen atoms in the pyrazole, pyrimidine, and urea groups can undergo alkylation or acylation reactions.

-

Cycloaddition Reactions: Pyrazoles can participate in cycloaddition reactions, acting as either a 1,3-dipole or a dienophile .

-

Condensation Reactions: The amine groups can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Analogous Compounds and Reactions

-

NVP-BGJ398: A related N-aryl-N'-pyrimidin-4-yl urea compound has been shown to be a potent and selective inhibitor of fibroblast growth factor receptor tyrosine kinases, indicating potential anticancer activity .

-

Pyrazoles: Pyrazole derivatives are synthesized via cycloaddition of diazocarbonyl compounds . For example, the reaction of ethyl α-diazoacetate on phenylpropargyl in the presence of zinc triflate yields the corresponding pyrazole .

-

Pyridopyrimidines: Structures containing a pyridopyrimidine moiety have shown therapeutic interest . Their synthesis may involve condensation reactions and treatment with reagents like N, N-dimethylformamide thionyl chloride .

Data Table: Potential Reactivity

| Reaction Type | Reactant/Conditions | Expected Products | Observations/Relevance |

|---|---|---|---|

| Hydrolysis | Acidic or basic conditions, |

text| Amines, $$CO_2$$ | Breakdown of the urea moiety; relevant in metabolic studies |

| Electrophilic Substitution |

,

,

| Halogenated/Nitrated/Sulfonated products | Modification of the aromatic rings; affects electronic properties and potential binding |

| N-Alkylation/Acylation | Alkyl halides, Acyl halides | N-alkylated or N-acylated derivatives | Introduction of new functional groups; alters lipophilicity and reactivity |

| Cycloaddition (Pyrazole) | Dipolarophiles | Cycloadducts | Formation of new heterocyclic structures; potential for creating complex molecular architectures |

| Condensation (Amine) | Aldehydes/Ketones | Imines/Schiff bases | Formation of imine bonds; useful for derivatization and conjugation |

| Oxidation | Oxidizing agents (

, etc.) | Oxidized products at pyrazole or pyrimidine | May affect the aromaticity and electronic properties of the heterocycles |

| Reduction | Reducing agents (

, etc.) | Reduced products at pyrimidine or urea | Alters saturation and functionality; can change the compound's biological activity |

| Metal-Catalyzed Cross-Coupling | Metal catalysts, coupling partners | Coupled products at aryl or heterocyclic positions | Allows for the introduction of new substituents; used in the synthesis of complex molecules |

| Deprotection | Protecting group-specific reagents | Removal of protecting groups on amines or hydroxyls | Essential in multi-step synthesis to reveal desired functional groups |

| Salt Formation | Acids or bases | Salts | Improves solubility and stability; important for pharmaceutical formulations |

| Isomerization | Catalytic or thermal conditions | Isomeric forms (e.g., cis/trans, tautomers) | Alters the spatial arrangement of atoms; can affect biological activity |

| Fragmentation | Energetic conditions (heat, light) | Smaller molecules | Degradation or breakdown of the molecule; relevant in stability studies |

| Dimerization/Polymerization | Specific catalysts or conditions | Dimers or polymers | Formation of larger structures; can affect material properties |

| Complexation | Metal ions or ligands | Coordination complexes | Alters electronic and structural properties; used in catalysis and material science |

| Enzymatic Reactions | Enzymes | Metabolites or modified products | Relevant for understanding the compound's behavior in biological systems |

| Photochemical Reactions | Light irradiation | Photoisomers or decomposition products | Alters the compound's structure and properties upon exposure to light |

| Click Chemistry | Azides and alkynes with copper catalyst | Triazole adducts | Used for bioconjugation and labeling; allows for specific attachment to other molecules |

| Grignard Reaction | Grignard reagents (RMgX) | Alcohols after hydrolysis | Used for carbon-carbon bond formation and functional group transformations |

| Wittig Reaction | Phosphonium ylides | Alkenes | Used for carbon-carbon bond formation and introducing double bonds |

| Diels-Alder Reaction | Dienes and dienophiles | Cyclohexene adducts | Used for forming cyclic structures and complex molecular architectures |

Propriétés

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O3/c1-31-17-8-9-18(19(12-17)32-2)28-22(30)27-16-6-4-15(5-7-16)26-20-13-21(24-14-23-20)29-11-3-10-25-29/h3-14H,1-2H3,(H,23,24,26)(H2,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBQITLYBDJQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.